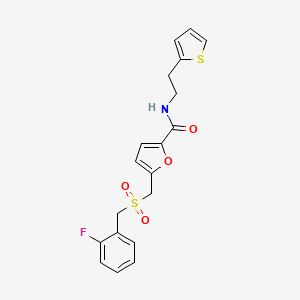
5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H18FNO4S2 and its molecular weight is 407.47. The purity is usually 95%.
BenchChem offers high-quality 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Influenza A Virus Inhibition
A study reported the synthesis and biological characterization of furan-carboxamide derivatives as potent inhibitors of the influenza A H5N1 virus. Through systematic structure–activity relationship studies, it was found that derivatives with a 2,5-dimethyl-substituted heterocyclic moiety significantly influenced anti-influenza activity. This highlights the potential of furan-carboxamide derivatives, including compounds structurally similar to 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide, in developing novel inhibitors against lethal influenza A viruses (Yu Yongshi et al., 2017).
Dual Channel Detection of Ions
Research into phenoxazine-based fluorescent chemosensors, which included derivatives structurally related to 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide, has shown potential for the discriminative detection of Cd2+ and CN− ions. The chemosensor exhibited a turn-on fluorescence emission for Cd2+, with the resulting complex detecting CN− via a turn-off fluorescence response. This suggests applications in environmental monitoring and bio-imaging (P. Ravichandiran et al., 2020).
Antitumor Agents
Compounds including 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde, related to the target compound, have shown promise as antitumor agents. The synthesis of these derivatives led to the discovery of a lead compound that was superior to conventional drugs like 5-fluorouracil, cisplatin, and curcumin in antitumor screening, indicating potential applications in cancer therapy (Y. Matiichuk et al., 2020).
CYP3A Activity Detection in Hepatocytes
A study utilizing a benzyloxy-substituted lactone cyclooxygenase-2 inhibitor, closely related to the chemical structure of interest, demonstrated its utility as a selective fluorescent probe for detecting CYP3A activity in primary cultured rat and human hepatocytes. This has implications for drug metabolism and pharmacokinetic studies, providing a rapid and efficient assay method for CYP3A induction (Deborah A. Nicoll-Griffith et al., 2004).
Catalysis and Synthesis
Furan-2(5H)-one derivatives' synthesis was catalyzed by a novel catalyst based on 4-carboxybenzyl sulfamic acid functionalized Fe3O4 nanoparticles. This showcases an application in catalysis, offering a recoverable and recyclable catalyst that promotes clean production of furan-2(5H)-one derivatives with high efficiency and reusability (M. Khodaei et al., 2018).
Propiedades
IUPAC Name |
5-[(2-fluorophenyl)methylsulfonylmethyl]-N-(2-thiophen-2-ylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4S2/c20-17-6-2-1-4-14(17)12-27(23,24)13-15-7-8-18(25-15)19(22)21-10-9-16-5-3-11-26-16/h1-8,11H,9-10,12-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKLSPVQIYQMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)NCCC3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

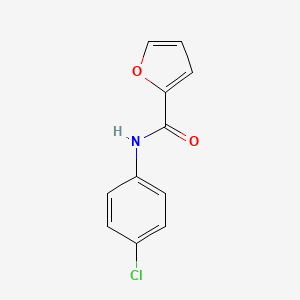
![5-(4-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2590102.png)

![(3,5-dimethylphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2590104.png)
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide](/img/structure/B2590105.png)
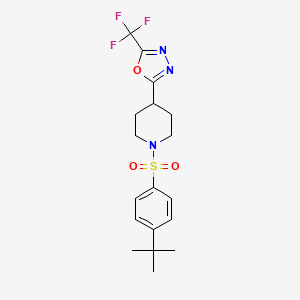
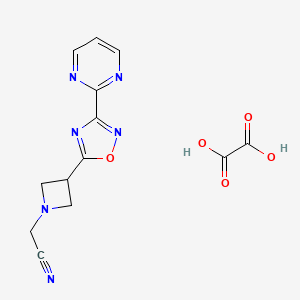
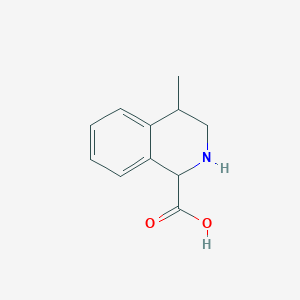
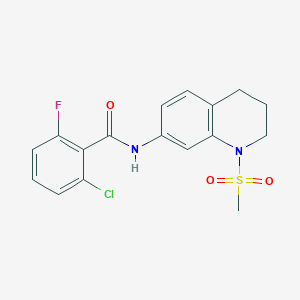
![Methyl 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetate](/img/structure/B2590115.png)
![1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2590117.png)

![1-(3-Chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2590120.png)
